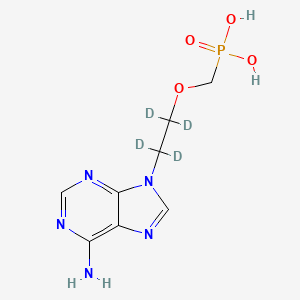

Adefovir-d4

Overview

Description

Adefovir-d4 is a deuterium-labeled analog of Adefovir, an antiviral agent primarily used in the treatment of chronic hepatitis B. The compound is designed for use as an internal standard in the quantification of Adefovir by gas chromatography or liquid chromatography-mass spectrometry. The deuterium labeling helps in distinguishing this compound from Adefovir during analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adefovir-d4 is synthesized through a series of chemical reactions starting from deuterated precursors. The key steps involve the incorporation of deuterium atoms into the molecular structure of Adefovir. The synthetic route typically includes:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Coupling Reactions: Formation of the phosphonate ester linkage.

Purification: Isolation and purification of the final product using chromatographic techniques

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chemical reactions under controlled conditions.

Quality Control: Rigorous testing to ensure the purity and consistency of the product.

Packaging: Proper packaging to maintain the stability of the compound during storage and transportation.

Chemical Reactions Analysis

Types of Reactions: Adefovir-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of the phosphonate ester to the corresponding phosphonic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions involving the phosphonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dimethyl sulfoxide.

Major Products:

Phosphonic Acid Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

Adefovir-d4 is utilized as an internal standard in mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This application is crucial for accurately measuring the concentration of Adefovir in complex biological matrices, allowing researchers to distinguish between the drug and its labeled counterpart due to the presence of deuterium atoms.

Biology

In biological studies, this compound aids in understanding the metabolic pathways and pharmacokinetics of Adefovir. Its deuterium labeling enhances the accuracy of tracking the drug's behavior within biological systems, which is essential for evaluating its efficacy and safety profiles.

Medicine

This compound plays a significant role in clinical research focused on antiviral therapies. It has been employed in studies assessing the effectiveness of Adefovir dipivoxil in treating chronic hepatitis B. Notably, it has been shown to improve liver histology and reduce serum HBV DNA levels significantly after 48 weeks of treatment .

Industry

In pharmaceutical development, this compound is used for quality control and validation of formulations containing Adefovir. Its precise quantification capabilities ensure that pharmaceutical products meet regulatory standards for efficacy and safety .

Case Studies and Clinical Findings

Several clinical studies have highlighted the effectiveness of Adefovir dipivoxil in treating chronic hepatitis B, with this compound serving as a critical component in these investigations.

Efficacy in Chronic Hepatitis B

A pivotal study involving 515 patients demonstrated that treatment with 10 mg or 30 mg of Adefovir dipivoxil daily resulted in significant histological improvement compared to placebo groups. The study reported:

- Histologic improvement rates: 53% (10 mg) and 59% (30 mg) versus 25% (placebo) after 48 weeks.

- Median reduction in serum HBV DNA levels: 3.52 log copies/mL (10 mg) and 4.76 log copies/mL (30 mg) compared to minimal change in placebo .

- Normalization of alanine aminotransferase levels was observed in 48% (10 mg) and 55% (30 mg), indicating improved liver function.

Table 1: Summary of Clinical Outcomes After 48 Weeks of Treatment

| Treatment Group | Histologic Improvement (%) | Median HBV DNA Reduction (log copies/mL) | Normalization of ALT (%) |

|---|---|---|---|

| Placebo | 25 | 0.55 | 16 |

| Adefovir 10 mg | 53 | 3.52 | 48 |

| Adefovir 30 mg | 59 | 4.76 | 55 |

Pharmacokinetic Studies

A rapid UPLC-MS/MS method was developed using this compound as an internal standard for quantifying Adefovir in human plasma. This method demonstrated excellent sensitivity with a limit of quantitation at 1 ng/mL and allowed for high-throughput analysis, making it suitable for routine therapeutic drug monitoring .

Table 2: Analytical Method Performance Metrics

| Metric | Value |

|---|---|

| Limit of Quantitation | 1 ng/mL |

| Analysis Runtime | 1.5 minutes |

| Sample Throughput | >500 samples per day |

| Intra-day Precision | %RSD <15% |

Mechanism of Action

Adefovir-d4, like Adefovir, is an analog of adenosine monophosphate. It is phosphorylated by cellular kinases to form Adefovir diphosphate, which inhibits the hepatitis B virus DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate. This inhibition prevents the replication of the viral DNA, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Adefovir: The parent compound, used as an antiviral agent.

Tenofovir: Another nucleotide analog with similar antiviral properties.

Entecavir: A guanosine analog used in the treatment of hepatitis B

Uniqueness of Adefovir-d4:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, allowing for precise quantification and differentiation from Adefovir in analytical studies.

This compound plays a crucial role in advancing our understanding of antiviral therapies and improving the accuracy of analytical methods in pharmaceutical research. Its unique properties and wide range of applications make it an invaluable tool in scientific investigations.

Biological Activity

Adefovir-d4 is a deuterium-labeled analog of Adefovir, primarily used as an antiviral agent in the treatment of chronic hepatitis B virus (HBV) infection. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action

this compound acts as an adenosine monophosphate analog , specifically targeting the viral RNA-dependent DNA polymerase of HBV. By mimicking adenosine monophosphate, it inhibits the replication of viral DNA, thereby preventing the proliferation of HBV within infected cells.

Biochemical Pathways

The compound is metabolized into its active form, Adefovir diphosphate, by cellular kinases. This active form then interferes with the viral replication process by inhibiting the HBV DNA polymerase, leading to a significant reduction in viral load .

Pharmacokinetics

The pharmacokinetics of this compound are expected to mirror those of Adefovir. It is rapidly converted to its active form in the body, facilitating effective antiviral action. The compound's absorption and conversion can be influenced by various factors, including the presence of other medications.

Efficacy in Clinical Trials

A number of studies have evaluated the efficacy and safety of Adefovir in comparison to other antiviral agents. A meta-analysis involving 32 studies highlighted that Tenofovir (TDF) generally exhibited superior virologic responses compared to Adefovir (ADV) when used in monotherapy or combination therapy .

- Table 1: Comparison of Virologic Response Rates

| Treatment Group | Virologic Response Rate (%) | Statistical Significance |

|---|---|---|

| Tenofovir (TDF) | Higher than ADV | P < 0.05 |

| Adefovir (ADV) | Lower than TDF | - |

Case Studies

Several case studies have documented the effectiveness of Adefovir in patients with chronic hepatitis B. For instance, a study showed that after 48 weeks of treatment with Adefovir dipivoxil, there was a significant histologic improvement and reduction in serum HBV DNA levels among patients .

- Table 2: Summary of Treatment Outcomes after 48 Weeks

| Parameter | Adefovir (10 mg) | Adefovir (30 mg) | Placebo |

|---|---|---|---|

| Histologic Improvement (%) | 53% | 59% | 25% |

| Reduction in HBV DNA (log) | -3.52 | -4.76 | -0.55 |

| Normalization of ALT Levels (%) | 48% | 55% | 16% |

| HBeAg Seroconversion (%) | 12% | 14% | 6% |

This compound exhibits antiviral activity against several viruses beyond HBV, including herpesviruses. The compound is primarily localized in the cytoplasm where it undergoes conversion to its active form. Its biochemical properties include being a prodrug that requires metabolic activation for efficacy .

Q & A

Basic Research Questions

Q. What are the key chemical and pharmacokinetic properties of Adefovir-d4 that make it suitable as an internal standard in analytical studies?

this compound, a deuterated analog of adefovir, is used as an internal standard due to its structural similarity and isotopic stability, which minimizes variability in mass spectrometry (e.g., LC-MS/MS). Key properties include:

- Deuterium substitution : Reduces matrix effects and ion-enhancement/suppression issues common in antiviral drug analysis .

- Retention time alignment : Ensures co-elution with non-deuterated analytes for accurate quantification.

- Validation parameters : Limits of detection (LOD), linearity, and precision must meet FDA/ICH guidelines for bioanalytical methods .

Q. How is this compound validated in LC-MS/MS methods for quantifying adefovir in plasma?

Method validation involves:

- Selectivity : Confirming no interference from plasma components using blank matrices.

- Linearity : A calibration curve spanning 1–1000 ng/mL with R² >0.98.

- Precision and accuracy : Intra- and inter-day variability <15% (≤20% at LLOQ).

- Stability tests : Assessing freeze-thaw cycles and long-term storage (-80°C) . Note: this compound must exhibit consistent ion ratios to avoid cross-talk with adefovir signals .

Q. What statistical methods are recommended for analyzing pharmacokinetic data involving this compound?

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2.

- Error bars : Use standard deviation (SD) or standard error (SE) for triplicate measurements.

- Statistical significance : Apply t-tests or ANOVA for dose-response comparisons, ensuring p-values <0.05 .

Advanced Research Questions

Q. How can researchers address ion-enhancement effects when using this compound in LC-MS/MS assays?

Ion-enhancement, a critical issue for adefovir due to its polar structure, is mitigated by:

- Sample preparation : Protein precipitation with acetonitrile reduces phospholipid interference.

- Chromatographic optimization : Using a hydrophilic interaction liquid chromatography (HILIC) column to improve separation.

- Internal standard correction : Normalizing adefovir signals to this compound’s stable isotopic response . Example: A 2024 study achieved 98% recovery by adjusting mobile phase pH to 6.5 .

Q. What experimental design considerations are critical for minimizing variability in this compound-based pharmacokinetic studies?

- Controlled variables : Diet, hydration, and circadian rhythms in animal/human subjects.

- Blinding : Use double-blinded protocols to avoid bias in sample analysis.

- Replication : Include ≥6 biological replicates to ensure statistical power.

- Ethical compliance : Obtain IRB approval and adhere to CONSORT guidelines for clinical data reporting .

Q. How should researchers resolve contradictions between pharmacokinetic datasets generated using this compound across different laboratories?

- Meta-analysis : Compare methodologies (e.g., extraction solvents, LC columns) to identify protocol discrepancies.

- Cross-validation : Exchange samples between labs to assess inter-lab reproducibility.

- Sensitivity analysis : Test whether minor changes in this compound concentration (±10%) significantly alter results .

Q. Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outliers in this compound-assisted studies?

- Grubbs’ test : Statistically identify outliers (α=0.05).

- Cause analysis : Investigate technical errors (e.g., pipetting inaccuracies) versus biological variability.

- Transparency : Report all outliers in supplementary materials, even if excluded from final analysis .

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- FAIR principles : Share raw mass spectra, calibration curves, and metadata in public repositories (e.g., Zenodo).

- Detailed protocols : Specify this compound lot numbers, instrument settings, and software versions.

- Peer review : Invite analytical chemists to validate computational workflows pre-submission .

Q. Tables of Key Parameters

Properties

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.